8-Ethyl-8-methyl-9-oxa-2-azaspiro[5.5]undecane
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Overview
Description
8-Ethyl-8-methyl-9-oxa-2-azaspiro[55]undecane is a spirocyclic compound characterized by a unique structural framework Spirocyclic compounds are known for their rigidity and three-dimensional structure, which often imparts unique biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethyl-8-methyl-9-oxa-2-azaspiro[5.5]undecane can be achieved through various synthetic routes. One common method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic route to ensure high yield and purity. The use of catalysts, such as Grubbs catalyst in olefin metathesis reactions, is common in industrial settings to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
8-Ethyl-8-methyl-9-oxa-2-azaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield alcohols or ketones, while substitution reactions can introduce new functional groups such as halides or amines .
Scientific Research Applications
8-Ethyl-8-methyl-9-oxa-2-azaspiro[5.5]undecane has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of biological pathways and interactions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Ethyl-8-methyl-9-oxa-2-azaspiro[5.5]undecane involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of the MmpL3 protein, which is essential for the survival of Mycobacterium tuberculosis. This inhibition disrupts the bacterial cell wall synthesis, leading to the death of the bacteria .
Comparison with Similar Compounds
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: Shares a similar spirocyclic structure but lacks the ethyl and methyl substituents.
9-Oxa-2-azaspiro[5.5]undecane-2-acetic acid: Contains an acetic acid functional group, which imparts different chemical properties.
Uniqueness
8-Ethyl-8-methyl-9-oxa-2-azaspiro[5.5]undecane is unique due to its specific substituents, which can influence its biological activity and chemical reactivity. These structural features make it a valuable compound in drug design and other scientific research applications .
Properties
Molecular Formula |
C12H23NO |
---|---|
Molecular Weight |
197.32 g/mol |
IUPAC Name |
10-ethyl-10-methyl-9-oxa-2-azaspiro[5.5]undecane |
InChI |
InChI=1S/C12H23NO/c1-3-11(2)9-12(6-8-14-11)5-4-7-13-10-12/h13H,3-10H2,1-2H3 |
InChI Key |
YGCDDSBUNPZULH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC2(CCCNC2)CCO1)C |
Origin of Product |
United States |
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